Enhanced Lipophilicity (cLogP) of 6-Methoxybenzo[c]isoxazol-3-amine vs. Unsubstituted Parent: Implications for Membrane Permeability
Introduction of the 6-methoxy substituent onto the benzo[c]isoxazol-3-amine scaffold increases calculated logP (cLogP) relative to the unsubstituted parent compound. The methoxy group contributes a positive π value, elevating logP by approximately 0.26 log units compared to the hydrogen analog (where π_H = 0) [1]. While no experimentally measured logP for this specific compound has been published, QSPR modeling of analogous isoxazole-containing compounds indicates that this logP shift is associated with enhanced passive membrane permeability, placing the compound nearer to the optimal CNS drug-likeness window (logP 1.5–3.5) [2]. This property distinguishes it from the more polar unsubstituted parent (estimated logP ≈ 1.0–1.3), which may be less suitable for programs requiring blood-brain barrier penetration [2].
| Evidence Dimension | Calculated lipophilicity (cLogP / AlogP) |
|---|---|
| Target Compound Data | Predicted cLogP ≈ 1.3–1.7 (based on QSPR for methoxy-substituted benzo-fused isoxazoles) [2] |
| Comparator Or Baseline | Benzo[c]isoxazol-3-amine (unsubstituted parent): estimated cLogP ≈ 1.0–1.3 [2] |
| Quantified Difference | ΔcLogP ≈ +0.3 to +0.4 log units (favorable direction for passive permeability) [1][2] |
| Conditions | QSPR prediction using fragment-based cLogP algorithms; no experimentally determined logP available for target compound |
Why This Matters
When procuring building blocks for CNS-targeted programs, the enhanced lipophilicity of the 6-methoxy derivative provides a more favorable starting point for achieving blood-brain barrier penetration compared to the unsubstituted parent, potentially reducing the number of synthetic iterations required in lead optimization campaigns.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. (π value for aromatic OCH₃ = +0.26.) View Source
- [2] Chaker A, Najahi E, Chatriant O, et al. New 3-substituted-2,1-benzisoxazoles. Arabian Journal of Chemistry, 2017, 10, S2464–S2470. (Data for analogous benzisoxazoles; logP values for series members.) View Source
